2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3OS/c19-13-2-1-3-14(21)16(13)18(25)22-17-12-8-26-9-15(12)23-24(17)11-6-4-10(20)5-7-11/h1-7H,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESDLPNTABVRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of chloro and fluoro groups on the benzamide core using halogenation reactions.
Coupling reactions: The final step involves coupling the thieno[3,4-c]pyrazole moiety with the substituted benzamide using reagents such as palladium catalysts under specific conditions.
Chemical Reactions Analysis
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: Due to its unique structural properties, it is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Modifications
The thieno[3,4-c]pyrazol scaffold is a key structural motif shared with analogs like BG15358 (N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide). However, BG15358 differs in substituents:
- R1 : 4-Methoxyphenyl (vs. 4-fluorophenyl in the target compound).
- R2 : 2-(4-Methylpiperazin-1-yl)-2-oxoacetamide (vs. 2-chloro-6-fluorobenzamide).
The piperazine moiety in BG15358 may enhance solubility due to its basicity .
Benzamide Substituent Variations
BG15359 (2-chloro-6-fluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide) shares the 2-chloro-6-fluorobenzamide group but replaces the thienopyrazol core with a phenyl ring. Key differences include:
- Core: Simple phenyl ring (vs. fused thienopyrazol).
- R2: 3-Methyl-1,2,4-oxadiazole substituent (vs. 4-fluorophenyl-thienopyrazol). The oxadiazole group in BG15359 may improve metabolic stability, while the fused thienopyrazol system in the target compound could enhance rigidity and π-stacking interactions .
Halogenation Patterns
Compounds like 448966-76-5 (3-Benzyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-6-carboxylic acid 2-chloro-6-fluoro-benzyl ester) highlight the prevalence of 2-chloro-6-fluoro substitution in bioactive molecules.
Data Tables: Structural and Molecular Comparisons
Biological Activity
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H17ClF3N5O2S, with a molecular weight of 531.94 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for various biological activities.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit key oncogenic pathways. Specifically, they target BRAF(V600E), a mutation commonly associated with melanoma and other cancers. In vitro studies have demonstrated that these compounds can effectively reduce cell proliferation in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies have reported that derivatives with similar structures can significantly lower levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages .
Antibacterial Activity
Additionally, this compound has demonstrated antibacterial properties. Research on related pyrazole compounds indicates their efficacy against various bacterial strains by disrupting cellular integrity and inhibiting bacterial growth through membrane damage mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is closely linked to their structural components. Key features influencing activity include:
- Substituents on the Pyrazole Ring : Modifications at the 1 or 3 positions of the pyrazole ring can enhance binding affinity to target proteins.
- Fluorine Substitution : The presence of fluorine atoms increases lipophilicity and metabolic stability.
- Benzamide Moiety : The benzamide group contributes to the overall pharmacological profile by enhancing interactions with biological targets.
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against BRAF(V600E) mutant melanoma cells. The most potent compound exhibited an IC50 value of 0.5 µM, significantly lower than standard chemotherapeutics .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of related compounds in a model of acute inflammation induced by LPS. Results showed a reduction in paw edema and cytokine levels in treated groups compared to controls .
- Antibacterial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that certain pyrazole derivatives inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
